![molecular formula C11H19NO3 B1290314 Tert-butyl 3-oxoazepane-1-carboxylate CAS No. 870842-23-2](/img/structure/B1290314.png)
Tert-butyl 3-oxoazepane-1-carboxylate
Overview
Description
Tert-butyl 3-oxoazepane-1-carboxylate is a compound that is structurally related to various cyclic amino acid esters and piperidine derivatives. While the specific compound tert-butyl 3-oxoazepane-1-carboxylate is not directly mentioned in the provided papers, there are several closely related compounds that can offer insights into its potential synthesis, molecular structure, chemical reactions, and physical and chemical properties.
Synthesis Analysis
The synthesis of related compounds often involves multistep reactions starting from commercially available materials. For example, the synthesis of (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, a key intermediate of a Rho–kinase inhibitor, was achieved through intramolecular Fukuyama–Mitsunobu cyclization starting from (S)- or (R)-2-aminopropan-1-ol . Similarly, the synthesis of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate was performed via an intramolecular lactonization reaction . These methods could potentially be adapted for the synthesis of tert-butyl 3-oxoazepane-1-carboxylate by selecting appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using techniques such as 1H NMR spectroscopy, high-resolution mass spectrometry, and single crystal X-ray diffraction analysis. For instance, the structure of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate was determined to have a bicyclo[2.2.2]octane structure with a lactone moiety and a piperidine ring . The chiral version of this compound was also characterized, revealing an orthorhombic space group and a bicyclo[2.2.2]octane structure . These findings suggest that tert-butyl 3-oxoazepane-1-carboxylate would likely have a similar complex structure that could be characterized using these analytical methods.
Chemical Reactions Analysis
The chemical reactivity of tert-butyl esters and related compounds has been explored in various contexts. For example, tert-butyl esters have been used in one-step continuous flow synthesis of pyrrole-3-carboxylic acid derivatives, demonstrating their utility in multistep synthesis and in situ hydrolysis reactions . Additionally, tert-butyl esters have been involved in kinetic resolutions and stereoselective syntheses, as seen in the production of tert-butyl 3-allyl-4-hydroxypiperidine-1-carboxylate and its derivatives . These studies indicate that tert-butyl 3-oxoazepane-1-carboxylate could potentially undergo similar reactions, which could be exploited in the synthesis of complex molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds are often determined by their molecular structure. For example, the crystal structure and space group information provide insights into the compound's solid-state properties . The solubility, melting point, and density are also important physical properties that can be inferred from related compounds. The chemical properties, such as reactivity towards various reagents, stability under different conditions, and the ability to participate in stereoselective reactions, are crucial for understanding the compound's behavior in chemical syntheses .
Scientific Research Applications
1. Synthesis and Application in Peptide Chemistry
Tert-butyl 3-oxoazepane-1-carboxylate, along with similar compounds, has been used as a chiral auxiliary in peptide synthesis. For example, tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate has been utilized for the synthesis of dipeptides, demonstrating its role in the creation of complex organic molecules. This compound has shown effectiveness in enantioselective synthesis, which is a crucial aspect of producing specific pharmaceutical compounds (Studer, Hintermann, & Seebach, 1995).
2. Role in Organic Synthesis
Tert-butyl 3-oxoazepane-1-carboxylate derivatives have been used in the stereoselective synthesis of various organic compounds. For instance, tert-butyl 3-allyl-4-oxopiperidine-1-carboxylate and its derivatives have been reacted with L-selectride, resulting in the formation of cis isomers. These compounds are significant in developing complex organic structures and have applications in creating pharmacologically active molecules (Boev et al., 2015).
3. Utilization in Fluorous Synthesis
In fluorous synthesis, tert-butyl 3-oxoazepane-1-carboxylate analogs, such as fluorous derivatives of tert-butyl alcohol, have been used to protect carboxylic acids. These derivatives play a critical role in immobilizing nonpolar carboxylic acids in the fluorous phase, which is essential for fluorous synthesis techniques (Pardo et al., 2001).
4. Application in Photoflow Chemistry and Deuterium Labeling
Tert-butyl 3-oxoazepane-1-carboxylate has been used in continuous photo flow synthesis for scale-up production of deuterium-labeled compounds. This process is significant for creating biologically active compounds and materials science applications, particularly those requiring cyclobutane ring systems labeled with deuterium atoms (Yamashita, Nishikawa, & Kawamoto, 2019).
5. Application in Polymerization Processes
Tert-butyl 3-oxoazepane-1-carboxylate and its derivatives have been studied in the polymerization of 1,3-butadiene, contributing to the development of high cis content polymers. The role of tert-butyl compounds in these ternary catalyst systems is crucial for understanding and optimizing polymer characteristics (Wilson & Jenkins, 1992).
Mechanism of Action
Target of Action
Similar compounds have been used in the preparation of janus kinase 3 (jak3) inhibitors , which play a crucial role in immunosuppression and transplant rejection .
Mode of Action
It’s known that jak3 inhibitors work by blocking the action of jak3, a protein involved in immune response . This blockage can help prevent transplant rejection and treat inflammatory disorders, autoimmune disorders, and certain cancers .
Biochemical Pathways
Jak3 inhibitors, for which this compound could potentially serve as a precursor , are known to affect the JAK-STAT signaling pathway . This pathway is involved in processes such as cell growth, cell differentiation, and immune response .
Pharmacokinetics
These properties are crucial in determining the bioavailability of a compound, its therapeutic effectiveness, and its potential for side effects .
Result of Action
The inhibition of jak3 can lead to a reduction in immune response, which can be beneficial in conditions such as transplant rejection and autoimmune disorders .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Tert-butyl 3-oxoazepane-1-carboxylate . These factors can include temperature, pH, and the presence of other substances .
Safety and Hazards
This chemical is considered hazardous . It may be harmful if swallowed, cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
tert-butyl 3-oxoazepane-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-11(2,3)15-10(14)12-7-5-4-6-9(13)8-12/h4-8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMWANNJNYUPZPN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC(=O)C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30628534 | |
Record name | tert-Butyl 3-oxoazepane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30628534 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3-oxoazepane-1-carboxylate | |
CAS RN |
870842-23-2 | |
Record name | tert-Butyl 3-oxoazepane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30628534 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl 3-oxoazepane-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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